1H-Indole-6-carboxamide
Overview
Description
1H-Indole-6-carboxamide is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
MAO-B Inhibition
1H-Indole-6-carboxamide derivatives have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a critical enzyme in the brain involved in neurodegenerative diseases. These compounds have been synthesized with high potency and selectivity, showing promise for therapeutic use in conditions where MAO-B is implicated (Tzvetkov et al., 2014).
Catalytic Applications
The this compound structure has been utilized in Rh(III)-catalyzed selective coupling processes. For instance, a selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrated the versatility of these compounds in mild and efficient reactions towards diverse product formation. This includes selective C-C and C-C/C-N bond formation, highlighting the potential of these structures in synthetic chemistry (Zheng et al., 2014).
Allosteric Modulation
Indole-2-carboxamides have shown activity as allosteric modulators of receptors. Specific derivatives have been synthesized, displaying a stimulatory effect on the CB(1) receptor, an important target in the treatment of various neurological disorders. The presence of the carboxamide functionality was crucial for this activity, with specific substitutions enhancing the stimulatory effect (Piscitelli et al., 2012).
X-ray Crystallographic Analysis
This compound and its analogs have been subjects of X-ray crystallographic analysis to determine their structure, interactions, and potential applications. For instance, certain derivatives have been synthesized and characterized, revealing intricate intra-molecular interactions and molecular packing, which can be crucial for understanding their reactivity and potential in drug design (Al-Ostoot et al., 2019).
Mechanism of Action
- 1H-Indole-6-carboxamide is a derivative of the indole scaffold, a heterocyclic organic compound. It has a benzene ring fused to a pyrrole ring, with seven positions available for substitutions .
- The primary targets of this compound are likely enzymes and proteins due to the presence of a carboxamide moiety. This moiety forms hydrogen bonds with these biomolecules, often inhibiting their activity .
Target of Action
Mode of Action
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Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Indole-6-carboxamide, like other indole derivatives, has unique inhibitory properties. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Properties
IUPAC Name |
1H-indole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFFCRGGGXQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344172 | |
Record name | 1H-Indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-88-8 | |
Record name | 1H-Indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of 1H-Indole-6-carboxamide derivatives influence their binding affinity to Factor Xa?
A1: Research highlights the impact of structural variations on the binding affinity of this compound derivatives to Factor Xa, a key enzyme in the coagulation cascade. For instance, the study by [] investigates the crystal structure of Factor Xa in complex with the inhibitor 3-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclohexyl)-1H-indole-6-carboxamide. This detailed structural analysis provides insights into the specific interactions between the inhibitor and the active site of Factor Xa, paving the way for the development of more potent and selective anticoagulants.
Q2: Can you elaborate on the synthetic routes employed for the production of this compound derivatives?
A2: The synthesis of this compound derivatives often involves multi-step procedures. A commercially advantageous synthesis of 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide is described in []. This method involves the coupling of (7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)acetaldehyde, obtained by oxidizing 8-(2-hydroxyethyl)-7-methoxy-2,2-dimethylchroman-4-one, with N-methyl-1-(piperidin-4-yl)-1H-indole-6-carboxamide. This approach underscores the potential for developing efficient and scalable synthetic strategies for these compounds.
Q3: What insights do we gain from the crystal structure of human BACE-1 complexed with a this compound derivative?
A3: The crystal structure of human BACE-1 (beta-secretase 1) in complex with 1-ethyl-N-((1S,2R)-2-hydroxy-3-(((3-(methyloxy)phenyl)methyl)amino)-1-(phenylmethyl)propyl)-4-(2-oxo-1- pyrrolidinyl)-1H-indole-6-carboxamide is analyzed in []. This structure provides a detailed view of the inhibitor's interaction with the enzyme's active site. This information is crucial for understanding the inhibitory mechanism and for guiding the design of novel BACE-1 inhibitors, which hold therapeutic potential for Alzheimer's disease.
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